4'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid

Description

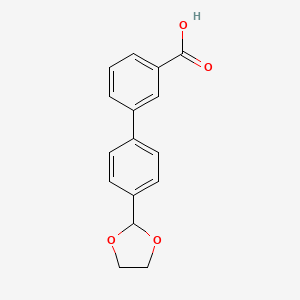

4'-(1,3-Dioxolan-2-yl)biphenyl-3-carboxylic acid (CAS: 400744-10-7) is a biphenyl derivative featuring a carboxylic acid group at the 3-position of one benzene ring and a 1,3-dioxolane moiety at the 4'-position of the adjacent ring. The 1,3-dioxolane group is a cyclic ketal, which enhances the compound’s stability and modulates its solubility and reactivity. This structure positions it as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research.

Key properties include:

- Molecular formula: C₁₆H₁₄O₄

- Molecular weight: 270.28 g/mol

- SMILES: O=C(O)c1cc(ccc1)C2=CC=C(OCO3)C3=C2

- GHS hazards: Not explicitly listed in the evidence, but analogous compounds with similar functional groups (e.g., carboxylic acids and dioxolanes) often require precautions against irritation and environmental toxicity.

Properties

IUPAC Name |

3-[4-(1,3-dioxolan-2-yl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(18)14-3-1-2-13(10-14)11-4-6-12(7-5-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPHOYNWUWUSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589674 | |

| Record name | 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400744-10-7 | |

| Record name | 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

4'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Functional group substitution : Replacing the carboxylic acid with a boronic acid (CAS 1072946-41-8) enables Suzuki-Miyaura cross-coupling reactions, expanding utility in materials science.

- Core structure variation : The furan-based analog (CAS 131524-46-4) introduces heteroaromaticity, altering electronic properties and bioavailability.

Physicochemical Properties

- Solubility: The carboxylic acid group enhances water solubility compared to non-polar analogs like 4-(1,3-dioxolan-2-yl)benzaMidoxiMe (CAS 852691-00-0).

- Stability : The dioxolane ring improves hydrolytic stability relative to linear ketals, as seen in propiconazole (CAS 60207-90-1), which contains a similar dioxolane motif.

Biological Activity

4'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a biphenyl core substituted with a dioxolane ring and a carboxylic acid group. This unique arrangement contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the dioxolane ring enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. This property facilitates its modulation of enzyme activity and receptor signaling pathways, leading to various physiological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound was found to inhibit cell proliferation in breast cancer (MCF-7) and colorectal cancer (HCT116) models, with IC50 values indicating potent activity (see Table 1).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation |

| HCT116 | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to anticancer properties, the compound has shown anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of this compound in a murine model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to the control group, demonstrating its potential as an effective anticancer agent.

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanisms underlying its biological activity. Researchers employed proteomic analysis to identify target proteins affected by the compound. Results indicated modulation of key signaling pathways involved in cell survival and apoptosis, reinforcing its role as a potential therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.